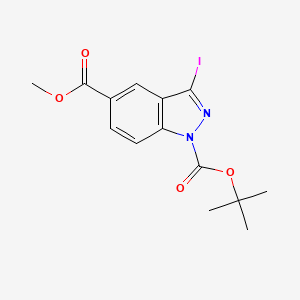![molecular formula C11H12FNO4 B3030777 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran CAS No. 956015-51-3](/img/structure/B3030777.png)
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran
Vue d'ensemble
Description
The compound "2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran" is a chemically synthesized molecule that incorporates a tetrahydrofuran moiety with a 2-fluoro-4-nitrophenoxy substituent. Tetrahydrofuran derivatives are of significant interest in organic chemistry due to their presence in various biologically active compounds and potential use in pharmaceuticals, flavors, and agrochemicals .
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives can be approached through various methods. For instance, the multienzymatic stereoselective cascade process has been exploited to obtain enantiopure 2-methyl-3-substituted tetrahydrofurans, which could potentially be adapted for the synthesis of the compound . Additionally, the intramolecular displacement of phenylselenone by a hydroxy group has been used for the stereocontrolled synthesis of 2-substituted tetrahydrofurans, which might offer insights into the synthesis of "this compound" .
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is crucial for their reactivity and biological activity. The stereochemistry of such compounds is particularly important, as seen in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans . The presence of a 2-fluoro-4-nitrophenoxy substituent in the compound of interest would likely influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Tetrahydrofuran derivatives can participate in various chemical reactions. For example, the oligomerization of 2-methylfuran has been studied, which could provide insights into the reactivity of the tetrahydrofuran ring in the target compound . Moreover, the use of alpha-nitro ketone intermediates in the synthesis of 3-substituted 2-nitromethylenetetrahydrofurans demonstrates the versatility of tetrahydrofuran derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrofuran derivatives, such as 2-Methyltetrahydrofuran (2-MeTHF), have been extensively studied. These properties include low miscibility with water, boiling point, and remarkable stability, which are relevant for their application in organic synthesis . The presence of a fluoro and nitro group in "this compound" would further influence its physical properties, such as polarity and boiling point, as well as its chemical reactivity.
Applications De Recherche Scientifique
Application in Chromatography
2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran has been used in chromatography. Watanabe and Imai (1981) utilized a derivative of this compound as a fluorescent labeling reagent for high-performance liquid chromatography of amino acids, allowing for sensitive detection and separation of various amino acids (Watanabe & Imai, 1981).
In Synthesis of Biologically Active Compounds
The compound finds use in synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors in several biologically active products such as drugs and agrochemicals. Brenna et al. (2017) described a multienzymatic stereoselective cascade process utilizing similar compounds to synthesize these important precursors (Brenna et al., 2017).
In Organic Synthesis
The compound also plays a role in organic synthesis. Pflieger and Muckensturn (1989) demonstrated an efficient cyclisation of acetylenic alcohols and phenols to produce substituted 2-methylene-tetrahydrofurans, highlighting the compound's utility in synthesizing various organic molecules (Pflieger & Muckensturn, 1989).
In Photophysical and Photochemical Studies
Aktaş et al. (2014) reported the synthesis of phthalonitrile derivatives bearing fluoro-functionalized groups and their zinc phthalocyanine complexes, demonstrating the compound's application in studying photophysical and photochemical properties (Aktaş et al., 2014).
In Synthesis of Fluorescent Sensors
Shanmugaraju et al. (2013) synthesized π-electron rich fluorescent supramolecular polymers incorporating derivatives of the compound. These polymers were used as selective fluorescent sensors for the detection of electron-deficient nitroaromatics, demonstrating the compound's utility in sensor technology (Shanmugaraju et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-fluoro-4-nitrophenoxy)methyl]oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISHSMPORQLPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230505 | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956015-51-3 | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956015-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)
![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030697.png)
![[Rucl(P-cymene)((R)-xylbinap)]CL](/img/structure/B3030698.png)
![(R)-RuCl[(p-cymene)(DTBM-SEGPHOS)]Cl](/img/structure/B3030699.png)

![Imidazo[1,2-A]pyrimidin-6-amine](/img/structure/B3030703.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3030704.png)



![1-(Imidazo[1,2-a]pyridin-6-yl)ethanone](/img/structure/B3030712.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3030713.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030717.png)